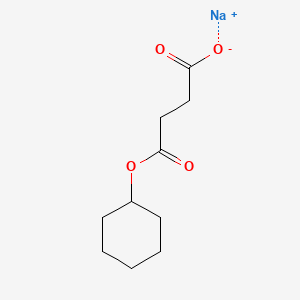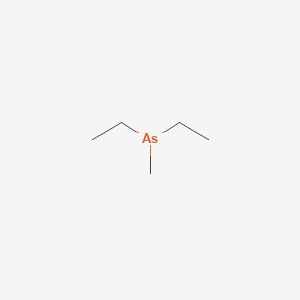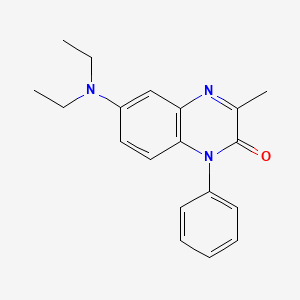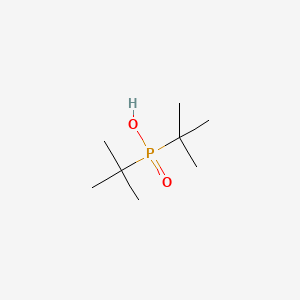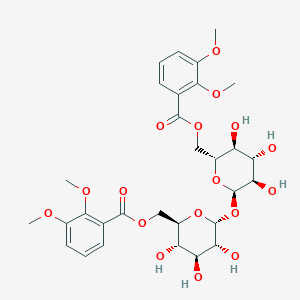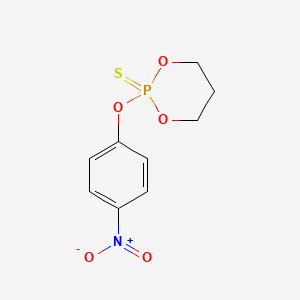![molecular formula C17H25N3O B14756281 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin Imp.A is a compound related to vildagliptin, an oral anti-diabetic drug that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin is used to manage type 2 diabetes mellitus by inhibiting the enzyme DPP-4, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in maintaining glucose homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vildagliptin is synthesized through a series of chemical reactions. The synthesis typically involves the formation of a pyrrolidine ring and the introduction of various functional groups. The process includes steps such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of vildagliptin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin undergoes various chemical reactions, including:
Oxidation: Vildagliptin can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the functional groups in vildagliptin.
Substitution: Nucleophilic substitution reactions are used in the synthesis of vildagliptin
Common Reagents and Conditions
Common reagents used in the reactions involving vildagliptin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, which are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Applications De Recherche Scientifique
Vildagliptin Imp.A and related compounds have several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in managing type 2 diabetes mellitus and its effects on glucose homeostasis.
Industry: Used in the pharmaceutical industry for the development of anti-diabetic medications
Mécanisme D'action
Vildagliptin exerts its effects by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The increased levels of GLP-1 and GIP improve glycemic control by promoting insulin release and inhibiting glucagon secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity for DPP-4 and long half-life
Uniqueness
Vildagliptin is unique due to its specific molecular structure, which provides a balanced efficacy and safety profile. It has been shown to improve glycemic control with a low risk of hypoglycemia and weight gain, making it a valuable option for patients with type 2 diabetes mellitus .
Propriétés
Formule moléculaire |
C17H25N3O |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2S)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m0/s1 |
Clé InChI |
GFJBFJGNXDVDDX-RDVIWEACSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


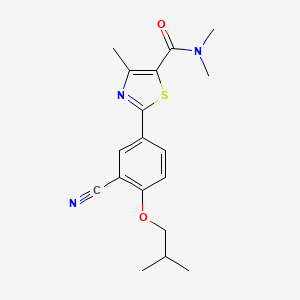
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
